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Compound of Interest

Compound Name: 6-Methoxy-4-methylquinoline

Cat. No.: B1630382

An In-depth Technical Guide to the Physical Characteristics of 6-Methoxy-4-methylquinoline

This guide provides a comprehensive overview of the essential physical and spectroscopic
properties of 6-Methoxy-4-methylquinoline (CAS No. 41037-26-7). Designed for researchers,
scientists, and professionals in drug development, this document moves beyond a simple data
sheet to offer practical insights into the experimental determination and interpretation of these
characteristics. The structure of this guide is tailored to logically present the identity, purity, and
structural attributes of the compound, reflecting a standard workflow in chemical
characterization.

Core Physicochemical Identity

6-Methoxy-4-methylquinoline is a substituted quinoline, a class of heterocyclic aromatic
compounds prevalent in medicinal chemistry and materials science.[1] Its foundational
properties, which dictate its handling, storage, and reactivity, are summarized below. The
compound typically appears as a white to almost white crystalline powder.[2]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1630382?utm_src=pdf-interest
https://www.benchchem.com/product/b1630382?utm_src=pdf-body
https://www.benchchem.com/product/b1630382?utm_src=pdf-body
https://www.benchchem.com/product/b1630382?utm_src=pdf-body
https://repository.uncw.edu/items/d036a441-2ae3-44a8-b260-237b660e2609
https://www.chemimpex.com/products/43935
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
CAS Number 41037-26-7 [31[4]
Molecular Formula C11H11NO [31[4]
Molecular Weight 173.21 g/mol [31[4]

White to almost white
Appearance , (2]
crystalline powder

Melting Point 51-54°C [2][4]
N ) 301.3 °C at 760 mmHg; 158 °C
Boiling Point [21[3]
at 10 mmHg

Melting Point Analysis: A Criterion for Purity

The melting point is a critical physical property for assessing the purity of a crystalline solid. A
sharp, narrow melting range, typically 0.5-1.5°C, is indicative of a pure compound.[5] Impurities
will depress the melting point and broaden the melting range.[6][7] For 6-Methoxy-4-
methylquinoline, a reported melting point of 51-54°C suggests that a high-purity sample
should melt consistently within this narrow window.[2]

Experimental Protocol: Capillary Melting Point
Determination

The capillary method is a fundamental and widely used technique for accurate melting point
determination.[8]

Causality and Experimental Insight: This protocol is designed to ensure uniform and controlled

heating, which is paramount for obtaining a reproducible melting range. The initial rapid heating
phase efficiently locates an approximate melting temperature, while the subsequent slow ramp

(1-2°C/minute) is crucial for allowing the system to remain in thermal equilibrium, providing the

precision needed to observe the onset and completion of melting accurately.

Step-by-Step Methodology:
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e Sample Preparation: Ensure the 6-Methoxy-4-methylquinoline sample is completely dry
and finely powdered. Grinding the crystals on a watch glass with a spatula is effective.

o Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A
small amount of material (1-2 mm in height) is sufficient.[5]

o Sample Compaction: Compact the sample at the bottom of the sealed capillary tube by
tapping the tube or by dropping it through a long glass tube.[5]

o Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point
apparatus (e.g., a Mel-Temp).

o Approximate Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-
20°C/minute) to find a rough estimate of the melting point.[5]

e Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the estimated
melting point. Prepare a new sample and heat at a slow rate of 1-2°C per minute.

» Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1 -
T2.

Workflow for Melting Point Determination™ " dot
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Caption: Solubility Characterization Flowchart.
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Spectroscopic Signature: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous structural confirmation. The combined data from
Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass
Spectrometry (MS) creates a unique molecular fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation corresponding to bond vibrations. F[9]or 6-Methoxy-4-
methylquinoline, the spectrum is expected to be complex but show several characteristic
peaks.

e Aromatic C-H Stretch: A weak to medium band will appear just above 3000 cm~1 (typically
3030-3100 cm~1), which is characteristic of C-H bonds on an aromatic ring. *[10][11]
Aliphatic C-H Stretch: Bands corresponding to the methyl (-CHs) and methoxy (-OCHs)
groups will appear just below 3000 cm~1 (typically 2850-2960 cm™1).

e C=C and C=N Ring Stretching: A series of medium to strong absorptions are expected in the
1450-1600 cm~1 region, which are characteristic of the quinoline aromatic ring system. *[12]
[13] C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy
group is expected in the 1200-1275 cm~?! (asymmetric) and 1000-1075 cm~* (symmetric)
regions.

e C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm~1 "fingerprint" region can
help confirm the substitution pattern on the aromatic ring.

[13]#### 4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Substituents on the quinoline ring significantly alter the electronic environment,
causing predictable shifts in NMR signals.

[14]* 1H NMR:

o Aromatic Protons (5H): The protons on the quinoline ring will appear in the downfield region,
typically between & 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will be

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.azooptics.com/Article.aspx?ArticleID=2756
https://www.benchchem.com/product/b1630382?utm_src=pdf-body
https://www.benchchem.com/product/b1630382?utm_src=pdf-body
https://orgchemboulder.com/Spectroscopy/irtutor/aromaticsir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aromatic-compounds/
https://openstax.org/books/organic-chemistry/pages/15-7-spectroscopy-of-aromatic-compounds
https://openstax.org/books/organic-chemistry/pages/15-7-spectroscopy-of-aromatic-compounds
https://pdf.benchchem.com/53/Technical_Support_Center_Interpreting_Complex_NMR_Spectra_of_Substituted_Quinolines.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

complex due to the fused ring system.

» Methoxy Protons (3H): A sharp singlet is expected around 6 3.9-4.0 ppm, characteristic of an
-OCHs group attached to an aromatic ring. [15] * Methyl Protons (3H): A sharp singlet
corresponding to the C4-methyl group will appear in the upfield region, likely around & 2.3-
2.7 ppm.

e 13C NMR:

o Aromatic Carbons (9C): The carbon atoms of the quinoline ring will resonate in the 6 110-
160 ppm range. T[13]he carbon attached to the methoxy group will be significantly
shielded.

o Methoxy Carbon (1C): The -OCHs carbon will appear as a distinct signal around 6 55-60
ppm.

o Methyl Carbon (1C): The C4-methyl carbon will appear in the upfield region, typically
around o 15-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation
pattern of a molecule. For heterocyclic compounds, the molecular ion peak is often prominent.

[16]* Molecular lon (M*): The electron ionization (EI) mass spectrum of 6-Methoxy-4-
methylquinoline will show a strong molecular ion peak at an m/z (mass-to-charge ratio) of
173, corresponding to its molecular weight. *[3] Fragmentation: Common fragmentation
pathways for quinoline derivatives may include the loss of a methyl radical (*CHs) from the C4
position or the methoxy group, leading to fragment ions at m/z 158. Further fragmentation of
the ring system can also occur, providing additional structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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